molecular formula C18H26O4 B8593530 Ethyl 3-(3-hexanoyl-4-methoxyphenyl)propanoate

Ethyl 3-(3-hexanoyl-4-methoxyphenyl)propanoate

Cat. No. B8593530
M. Wt: 306.4 g/mol
InChI Key: ABMKROAAXVAXFN-UHFFFAOYSA-N
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Patent
US07482484B2

Procedure details

NaBH4 (7.6 g; 0.2 mol) is added in small amounts to 61 g (0.2 mol) of ethyl3-(3-hexanoyl-4-methoxyphenyl)propanoate, as a solution in 500 ml of ethanol. The mixture is heated for 1 hour at 80° C. After 16 hours at room temperature, the mixture is concentrated under vacuum and poured into saturated sodium chloride solution. The resulting mixture is extracted with ether and the organic phase is dried over sodium sulfate. Evaporation of the solvents gives 58 g of product in a 94% yield.
Name
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
61 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH2:3]([O:5][C:6](=[O:24])[CH2:7][CH2:8][C:9]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[C:11]([C:17](=[O:23])[CH2:18][CH2:19][CH2:20][CH2:21][CH3:22])[CH:10]=1)[CH3:4]>C(O)C>[CH2:3]([O:5][C:6](=[O:24])[CH2:7][CH2:8][C:9]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[C:11]([CH:17]([OH:23])[CH2:18][CH2:19][CH2:20][CH2:21][CH3:22])[CH:10]=1)[CH3:4] |f:0.1|

Inputs

Step One
Name
Quantity
7.6 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
61 g
Type
reactant
Smiles
C(C)OC(CCC1=CC(=C(C=C1)OC)C(CCCCC)=O)=O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated under vacuum
ADDITION
Type
ADDITION
Details
poured into saturated sodium chloride solution
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture is extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvents

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)OC(CCC1=CC(=C(C=C1)OC)C(CCCCC)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 58 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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